molecular formula C6H4FN3 B1447617 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1427357-61-6

6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B1447617
CAS No.: 1427357-61-6
M. Wt: 137.11 g/mol
InChI Key: CMRMDXQHVKMVBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that features a fluorine atom attached to a triazolo-pyridine ring system. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications in various fields .

Biochemical Analysis

Biochemical Properties

6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to act as an inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are key enzymes involved in cytokine signaling pathways . By inhibiting these kinases, this compound can modulate immune responses and inflammation. Additionally, it interacts with other biomolecules such as retinoic acid receptor-related orphan receptor gamma t (RORγt), acting as an inverse agonist . This interaction can influence the differentiation and function of T-helper 17 (Th17) cells, which are implicated in autoimmune diseases.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound exhibits antiproliferative activity by inhibiting cell growth and inducing apoptosis . It affects cell signaling pathways, including the JAK-STAT pathway, which is crucial for cell proliferation and survival. Moreover, this compound can alter gene expression by modulating transcription factors such as signal transducer and activator of transcription 3 (STAT3) . This modulation can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and immune responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of JAK1 and JAK2, inhibiting their kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the JAK-STAT signaling pathway, leading to reduced transcription of target genes. Additionally, as an inverse agonist of RORγt, this compound binds to the ligand-binding domain of the receptor, stabilizing its inactive conformation . This binding prevents the recruitment of coactivators and the transcription of RORγt target genes, thereby modulating immune responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by factors such as temperature and pH. Studies have shown that this compound remains stable under ambient conditions but may degrade at higher temperatures or extreme pH levels . Long-term exposure to this compound can lead to sustained inhibition of JAK1 and JAK2, resulting in prolonged suppression of cytokine signaling and immune responses

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound can effectively inhibit JAK1 and JAK2 activity, leading to reduced inflammation and immune responses . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications. Threshold effects have also been observed, where a minimum concentration of the compound is required to achieve significant biological activity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The interaction of this compound with metabolic enzymes can influence its pharmacokinetics and bioavailability, affecting its therapeutic efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters such as P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs) . These transporters play a crucial role in determining the intracellular concentration and distribution of this compound. Additionally, binding proteins such as albumin can influence the compound’s distribution in the bloodstream and its accumulation in target tissues .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound has been shown to localize in the cytoplasm and nucleus of cells, where it interacts with its target enzymes and receptors . The presence of specific targeting signals or post-translational modifications can direct this compound to specific subcellular compartments, influencing its biological activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the efficient methods for synthesizing 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides, undergoing a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . The reaction is typically carried out in dry toluene at 140°C.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis suggests potential for industrial application. The method’s broad substrate scope and good functional group tolerance make it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the triazolo-pyridine ring system.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazolo-pyridine compounds .

Scientific Research Applications

6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for treating various diseases,

Properties

IUPAC Name

6-fluoro-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-5-1-2-6-8-4-9-10(6)3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRMDXQHVKMVBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NN2C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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